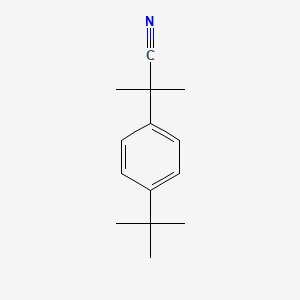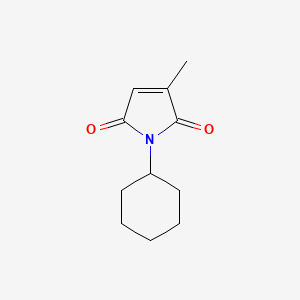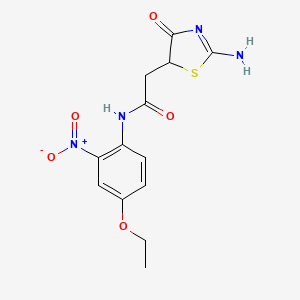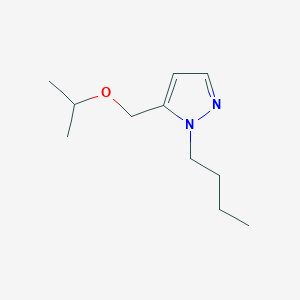
alpha,alpha-Dimethyl-4-tert-butylbenzeneacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“alpha,alpha-Dimethyl-4-tert-butylbenzeneacetonitrile” is an organic compound that likely contains a benzene ring (an aromatic ring), a nitrile group (-CN), and a tert-butyl group (a type of alkyl group) based on its name .
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of the benzene ring and various attached groups. The benzene ring contributes to the compound’s stability and reactivity due to its aromatic nature .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the nitrile group, which is polar and can participate in various reactions. The tert-butyl group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and functional groups (like the nitrile group and tert-butyl group) would influence properties like solubility, melting/boiling points, and reactivity .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Properties
Hsiao et al. (2000) synthesized new polyamides with flexible main-chain ether linkages derived from 4-tert-butylcatechol. These polyamides exhibited good solubility in polar solvents and could form transparent, flexible, and tough films, showcasing high thermal stability with glass transition temperatures mostly above 200°C and 10% weight loss temperatures exceeding 480°C in nitrogen or air (Hsiao, Yang, & Chen, 2000). Similarly, Yang et al. (1999) developed aromatic polyamides based on tert-butylhydroquinone that displayed high glass transition temperatures and excellent solubility in various organic solvents, making them suitable for producing transparent and tough films (Yang, Hsiao, & Yang, 1999).
Environmental and Toxicological Studies
Chen et al. (2008) assessed the genotoxic effects of benzene, toluene, ethylbenzene, and xylene (BTEX) compounds on human lymphocytes using the comet assay. Their findings indicated that all tested chemicals induced DNA damage, suggesting the potential for environmental and health impacts of exposure to these chemicals (Chen et al., 2008).
Electrosynthesis and Chemical Reactions
Kharasch and Sosnovsky (1958) explored the reactions of various acetonitriles with tert-butyl hydroperoxide, leading to the synthesis of α-tert-butylperoxy compounds. These reactions, facilitated by cuprous ions, yielded good to excellent yields, underscoring the utility of nitriles in synthetic organic chemistry (Kharasch & Sosnovsky, 1958).
Advanced Materials and Energy Storage
Zhang et al. (2010) investigated 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB) as a redox shuttle additive for lithium-ion batteries, demonstrating its solubility in carbonate-based electrolytes but also noting its inferior electrochemical stability compared to related compounds. This study highlights the relevance of such organic compounds in enhancing the safety and efficiency of energy storagesystems (Zhang et al., 2010).
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenyl)-2-methylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-13(2,3)11-6-8-12(9-7-11)14(4,5)10-15/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGURMFNVKMOLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C)(C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha,alpha-Dimethyl-4-tert-butylbenzeneacetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-ethyl-1H-benzo[d]imidazole](/img/structure/B2650197.png)



![2-[2-(2,2-Dimethylthiomorpholin-4-yl)ethyl]cyclopentan-1-one](/img/structure/B2650204.png)
![N-[2-(cyclohexen-1-yl)ethyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide](/img/no-structure.png)
![5-bromo-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2650206.png)
![tert-butyl N-[(1R,2R)-2-aminocycloheptyl]carbamate](/img/structure/B2650209.png)
![N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride](/img/structure/B2650210.png)


![2-Chloro-N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)acetamide](/img/structure/B2650216.png)
![1'-(2,4-Dichlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2650219.png)
![1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2650220.png)